molecular formula C11H14N2 B14725211 5-Anilinopentanenitrile CAS No. 13659-00-2

5-Anilinopentanenitrile

Cat. No.: B14725211
CAS No.: 13659-00-2
M. Wt: 174.24 g/mol
InChI Key: CZAVMJPXGANFMN-UHFFFAOYSA-N
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Description

5-Anilinopentanenitrile: is an organic compound with the molecular formula C11H12N2 It consists of a pentanenitrile chain attached to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Anilinopentanenitrile can be synthesized through several methods. One common approach involves the reaction of aniline with a suitable nitrile compound under controlled conditions. For example, the reaction of aniline with 5-bromopentanenitrile in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Anilinopentanenitrile can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups. For example, reaction with hydrochloric acid can convert the nitrile group to an amide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid in aqueous solution.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Amines.

    Substitution: Amides.

Scientific Research Applications

Chemistry: 5-Anilinopentanenitrile is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also be used in the development of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structure allows for modifications that can lead to the development of compounds with therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 5-anilinopentanenitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes and receptors. The nitrile group can participate in nucleophilic addition reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of biological pathways and lead to desired effects.

Comparison with Similar Compounds

    4-Anilinobutanenitrile: Similar structure with a shorter carbon chain.

    6-Anilinohexanenitrile: Similar structure with a longer carbon chain.

    5-Anilinopentanamide: Similar structure with an amide group instead of a nitrile group.

Uniqueness: 5-Anilinopentanenitrile is unique due to its specific carbon chain length and the presence of both an aniline and a nitrile group

Properties

CAS No.

13659-00-2

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

5-anilinopentanenitrile

InChI

InChI=1S/C11H14N2/c12-9-5-2-6-10-13-11-7-3-1-4-8-11/h1,3-4,7-8,13H,2,5-6,10H2

InChI Key

CZAVMJPXGANFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCCC#N

Origin of Product

United States

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